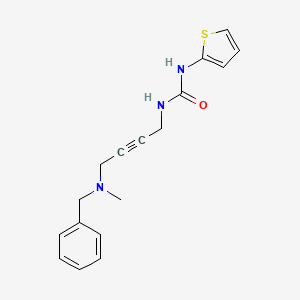
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(Cc1ccccc1)C(=O)N=C(N)C#CCS(=O)(=O)c2cccs2 |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors through methods such as nucleophilic substitution and coupling reactions. The use of bases like sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF, DMSO) is common to facilitate these reactions.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this urea derivative exhibit significant antitumor properties. For instance, related thiosemicarbazones have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM against various cancer cell lines, suggesting potential for further exploration in oncology applications .
Cytotoxicity Studies
In studies involving human cancer cell lines, derivatives of thiourea structures have demonstrated varying degrees of cytotoxicity. For example, certain derivatives exhibited IC50 values (the concentration needed to inhibit 50% of the target activity) as low as 16.23 µM against specific leukemia cell lines, indicating promising therapeutic potential .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a similar thiourea compound against multiple cancer types, reporting selective cytotoxicity with promising results in non-small cell lung cancer and breast cancer models .
- Enzyme Inhibition : Another investigation focused on the inhibition of GSK-3β by related urea compounds, demonstrating a significant reduction in enzyme activity at concentrations as low as 1 µM, which highlights the potential for therapeutic applications in diseases like Alzheimer's .
Comparative Analysis
The biological activities of this compound can be compared with other structurally similar compounds. The presence of both benzyl and methyl groups enhances its binding affinity and selectivity towards biological targets.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1-(4-(Benzyl(methyl)amino)... | TBD | Various Cancer Cell Lines |
| N-(6-cyano-BT-2-yl)-N'-(p-MeObenzyl)urea | 140 | GSK-3β |
| Other Urea Derivatives | 10 - 30 | Non-small cell lung cancer |
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-20(14-15-8-3-2-4-9-15)12-6-5-11-18-17(21)19-16-10-7-13-22-16/h2-4,7-10,13H,11-12,14H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMXCTVHAJGIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=CS1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














